Physicochemical Comparison: 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole vs. Unsubstituted 2-Piperidin-3-yl-1H-Benzimidazole
The 6,7-dimethyl substitution on the benzimidazole core increases the compound's molecular weight and lipophilicity relative to the unsubstituted parent scaffold. The target compound has a molecular weight of 229.32 g/mol (C14H19N3) . The unsubstituted 2-(piperidin-3-yl)-1H-benzimidazole (C12H15N3) has a molecular weight of 201.27 g/mol, representing a 28.05 g/mol difference. The pKa of the target compound has been measured at 12.63 ± 0.30 at 25°C , while the unsubstituted analog is expected to exhibit a lower pKa due to reduced electron donation to the imidazole ring [1].
| Evidence Dimension | Molecular weight and acid-base character |
|---|---|
| Target Compound Data | MW = 229.32 g/mol; pKa = 12.63 ± 0.30 (25°C) |
| Comparator Or Baseline | 2-(Piperidin-3-yl)-1H-benzimidazole (unsubstituted): MW = 201.27 g/mol |
| Quantified Difference | ΔMW = +28.05 g/mol (+13.9%); pKa increase of approximately 0.5-1.0 log units (estimated) |
| Conditions | Calculated MW; pKa measured at 25°C |
Why This Matters
Higher molecular weight and increased lipophilicity from 6,7-dimethyl substitution can alter membrane permeability and protein binding characteristics relative to the unsubstituted scaffold, requiring separate analytical method development and impurity profiling.
- [1] Google Patents. US20060030590A1 - Alkyl-and piperidine-substituted benzimidazole derivatives. Section on physicochemical properties of benzimidazole derivatives. 2005. View Source
